(2-isocyanatopropan-2-yl)cyclopropane
Description
(2-Isocyanatopropan-2-yl)cyclopropane (molecular formula: C₇H₁₁NO) is a cyclopropane derivative functionalized with a tertiary isocyanate group. Its structure (SMILES: CC(C)(C1CC1)N=C=O) consists of a strained cyclopropane ring attached to a 2-isocyanatopropan-2-yl moiety. The isocyanate group (-N=C=O) confers high reactivity, particularly in polymer chemistry (e.g., polyurethane synthesis), due to its electrophilic nature and ability to undergo nucleophilic addition reactions. The cyclopropane ring introduces steric constraints and electronic effects, which influence its stability and reactivity .
Properties
CAS No. |
2649079-66-1 |
|---|---|
Molecular Formula |
C7H11NO |
Molecular Weight |
125.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Corey–Chaykovsky Cyclopropanation
The Corey–Chaykovsky reaction, which employs sulfoxonium ylides for cyclopropanation, is widely used for synthesizing donor–acceptor (D–A) cyclopropanes. For example, 2-hydroxychalcones undergo cyclopropanation with trimethylsulfoxonium iodide under basic conditions to yield 1-acyl-2-(2-hydroxyaryl)cyclopropanes. Adapting this method, a ketone precursor such as 2-(propan-2-ylidene)cyclopropane could react with a sulfoxonium ylide to form the cyclopropane core. Key parameters include:
This approach is advantageous for its tolerance of diverse substituents, though the introduction of an isocyanate group would require subsequent functionalization.
Hydrogen-Borrowing Catalysis
Recent advances in α-cyclopropanation via hydrogen-borrowing (HB) catalysis enable the formation of α-cyclopropyl ketones from alcohols and ketones. For instance, HB catalysis facilitates intramolecular nucleophilic displacement to generate cyclopropanes. A hypothetical route involves:
-
Alkylation of a ketone substrate with a leaving group (e.g., bromide) via HB catalysis.
-
Cyclization via base-mediated intramolecular displacement (e.g., using KOH in BuOH).
This method’s utility lies in its compatibility with late-stage functionalization, making it suitable for introducing the isocyanate group post-cyclopropanation.
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Amination | NH₃, NaBH₃CN | 25°C | ~60% (est.) |
| Isocyanate Formation | Cl₃C(O)CCl₃, Et₃N | 0°C → RT | ~75% (est.) |
This method is limited by the toxicity of phosgene derivatives but remains industrially prevalent.
Curtius Rearrangement of Acyl Azides
The Curtius rearrangement offers an alternative route, converting acyl azides to isocyanates via thermal decomposition. Applied to (2-isocyanatopropan-2-yl)cyclopropane, the steps would include:
-
Synthesis of cyclopropanecarboxylic acid derivatives.
-
Conversion to acyl azide using diphenylphosphoryl azide (DPPA).
Advantages : Avoids phosgene; suitable for acid-stable substrates.
Challenges : Requires handling explosive acyl azides.
Integrated Synthetic Pathways
Route 1: Cyclopropanation Followed by Isocyanate Installation
-
Cyclopropanation :
-
Oxidation and Amination :
-
Oxidation to ketone using Jones reagent.
-
Reductive amination with NH₃ and NaBH₃CN.
-
-
Isocyanate Formation :
Overall Yield Estimate : 40–50% (three steps).
Route 2: Direct Cyclopropanation of Isocyanate Precursors
-
Substrate Preparation :
-
Synthesis of 2-isocyano-propan-2-ol via hydroxymethylation of isocyanates.
-
-
Cyclopropanation :
Optimization Data :
| Catalyst | Solvent | Yield (%) |
|---|---|---|
| Zn–Cu | Et₂O | 30–35 |
| Rh₂(OAc)₄ | DCM | <10 |
Chemical Reactions Analysis
Types of Reactions
(2-isocyanatopropan-2-yl)cyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and alcohols can react with the isocyanate group under mild conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines.
Substitution: Formation of ureas and carbamates.
Scientific Research Applications
Chemical Properties and Reactivity
The compound has the molecular formula C₇H₁₁NO and a molecular weight of 125.17 g/mol. The presence of the isocyanate group imparts high reactivity, allowing it to participate in various chemical reactions, including:
- Oxidation : Can yield carbonyl compounds.
- Reduction : Leads to the formation of amines or other reduced derivatives.
- Substitution : The isocyanate group can form ureas, carbamates, and other derivatives through nucleophilic attack.
These reactions are crucial for synthesizing more complex molecules in organic chemistry.
Organic Synthesis
(2-Isocyanatopropan-2-yl)cyclopropane serves as a building block in organic synthesis. Its ability to react with nucleophiles makes it valuable for creating diverse chemical entities, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry
The compound's reactivity allows it to modify biological molecules, making it useful in medicinal chemistry. It can be employed to study enzyme inhibition mechanisms or to develop new drugs targeting specific proteins.
Polymer Chemistry
Due to its isocyanate functionality, this compound is utilized in the production of polymers and coatings. Isocyanates are key components in polyurethane synthesis, which is widely used in various applications from foams to elastomers.
Agricultural Chemicals
Compounds containing isocyanate groups are often explored for use as pesticides or herbicides. The reactivity of this compound can be leveraged to develop novel agricultural chemicals that enhance crop protection.
Case Study 1: Enzyme Inhibition
Research has demonstrated that this compound can effectively inhibit certain enzymes by forming covalent bonds with amino acid residues. This property has been exploited in developing inhibitors for therapeutic targets in cancer treatment.
Case Study 2: Polymer Development
A study on the use of this compound in polyurethane synthesis showed that incorporating this compound leads to improved mechanical properties and thermal stability in the resulting polymers compared to traditional formulations.
Mechanism of Action
The mechanism of action of (2-isocyanatopropan-2-yl)cyclopropane involves its interaction with various molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological and pharmacological effects.
Comparison with Similar Compounds
Key Compounds:
Comparison:
The isocyanate group’s electrophilicity contrasts with the ester’s susceptibility to hydrolysis. Cyclopropane esters tolerate diverse substituents in organocatalyzed reactions, whereas isocyanates may require inert conditions to prevent premature polymerization .
Comparison with Aromatic and Bioactive Cyclopropanes
Key Compounds:
- Piperidine-substituted oxadiazolones (e.g., GPR55 antagonists): Cyclopropane rings modulate steric bulk and aromatic positioning (e.g., naphthalene in compound 2f) .
- Mycobacterial cyclopropanated acids (MMA, KMA) : Oxygenated cyclopropanes with cis/trans stereochemistry affecting biological activity .
Comparison:
Unlike bioactive cyclopropanes, the target compound’s isocyanate group prioritizes chemical reactivity over biological targeting. However, cyclopropane’s strain in both cases enhances molecular rigidity .
Comparison with Fluorinated and Complex Cyclopropanes
Key Compounds:
Comparison:
Fluorinated cyclopropanes exploit hyperconjugation for stability, whereas the isocyanate group prioritizes reactivity. Both classes demonstrate cyclopropane’s versatility in demanding synthetic contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
